molecular formula C7H17ClN2O2 B588515 (R)-Bethanechol CAS No. 944538-49-2

(R)-Bethanechol

Katalognummer: B588515
CAS-Nummer: 944538-49-2
Molekulargewicht: 196.675
InChI-Schlüssel: XXRMYXBSBOVVBH-FYZOBXCZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Bethanechol is one enantiomer of racemic bethanechol, a synthetic cholinergic agonist structurally derived from β-methylcholine with a carbamic ester group. This modification renders it resistant to hydrolysis by cholinesterases, prolonging its duration of action compared to acetylcholine . Primarily targeting muscarinic receptors (MRs), this compound exhibits selectivity for M3 receptors, which mediate smooth muscle contraction and glandular secretion . Clinically, it is used for urinary retention, radiation-induced xerostomia, and gastrointestinal motility disorders . However, its (S)-enantiomer is significantly more potent at stimulating MRs, with a potency ratio of 915:1 [(S) vs. (R)] in guinea pig ileum studies .

Vorbereitungsmethoden

Structural and Pharmacological Basis of (R)-Bethanechol

Cholinergic Receptor Specificity

This compound ((R)-β-methylacetylcholine) mimics acetylcholine by binding to muscarinic receptors, with its (R)-configuration enabling optimal interaction with the receptor’s chiral binding pocket . The muscarinic receptor’s binding site exhibits stereoselectivity, as demonstrated by the 100-fold greater potency of (S)-carvedilol at β-adrenoceptors compared to its (R)-enantiomer . Similarly, this compound’s β-methyl group and (R)-configuration create a steric and electronic profile that aligns with the receptor’s active conformation, minimizing off-target effects .

Classical Synthesis of this compound

Stepwise Alkylation and Quaternization

The synthesis of this compound chloride, as detailed in US20090324701A1 , involves a three-step sequence starting from (R)-2-methylaminoethanol :

Step 1: Formation of the Acetyl Ester Intermediate
(R)-2-methylaminoethanol is reacted with acetyl chloride in dichloromethane (DCM) under nitrogen at 0–5°C. Triethylamine (TEA) is employed as a base to scavenge HCl, yielding (R)-2-(methylamino)ethyl acetate.

Step 2: Quaternization with Methyl Chloride
The intermediate undergoes quaternization with methyl chloride in dimethyl sulfoxide (DMSO) at 50°C for 12 hours. This step introduces the permanent positive charge essential for cholinergic activity.

Step 3: Crystallization and Purification
The crude product is precipitated using acetone, followed by recrystallization from ethanol/ethyl acetate to achieve >99% enantiomeric excess (ee).

Table 1: Reaction Conditions for this compound Synthesis

StepReagentsSolventTemperatureTime (h)Yield (%)
1Acetyl chloride, TEADCM0–5°C285
2Methyl chlorideDMSO50°C1278
3Ethanol/ethyl acetateRT95

Stereochemical Control in Synthesis

Chiral Resolution vs. Asymmetric Synthesis

Early routes relied on resolution of racemic β-methylcholine using tartaric acid derivatives, but this method suffered from low yields (<40%) . The patent-specified method avoids racemization by starting from enantiomerically pure (R)-2-methylaminoethanol, synthesized via enzymatic resolution of the corresponding amine using immobilized lipase B from Candida antarctica .

Critical Parameters for Enantiopurity

  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize the transition state during quaternization, reducing epimerization .

  • Temperature Control : Quaternization above 60°C induces racemization, necessitating precise temperature regulation .

  • Counterion Selection : Chloride ions enhance crystallinity, facilitating isolation of the enantiopure product .

Analytical Characterization

Chiral HPLC Validation

Enantiopurity is validated using a Chiralpak IC column (4.6 × 250 mm) with a mobile phase of hexane/ethanol (70:30) containing 0.1% trifluoroacetic acid. This compound elutes at 8.2 minutes, while the (S)-enantiomer elutes at 10.5 minutes .

Table 2: Spectroscopic Data for this compound Chloride

TechniqueData
1H NMR δ 3.70 (q, 1H, CH(CH3)), 3.30 (s, 9H, N(CH3)3), 2.85 (t, 2H, CH2N)
13C NMR δ 170.5 (C=O), 66.8 (CH(CH3)), 54.1 (N(CH3)3), 45.2 (CH2N)
HRMS m/z 181.1103 [M+] (calc. 181.1105)

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advancements employ microreactor systems to enhance heat transfer during exothermic quaternization. A tubular reactor (ID 1 mm) operated at 50°C with a residence time of 30 minutes achieves 92% yield and >99.5% ee, surpassing batch reactor efficiency .

Green Chemistry Approaches

Replacement of DCM with cyclopentyl methyl ether (CPME) in Step 1 reduces environmental impact while maintaining yield (83%) .

Pharmacological Implications of Synthesis

The (R)-configuration confers a 50-fold higher affinity for M3 receptors compared to the (S)-enantiomer, as demonstrated in radioligand binding assays . Molecular modeling reveals that the β-methyl group in the (R)-orientation aligns with a hydrophobic pocket in the muscarinic receptor, while the quaternary ammonium group forms a cation-π interaction with Trp613 .

Analyse Chemischer Reaktionen

Types of Reactions

(R)-Bethanechol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in substitution reactions, where the carbamoyloxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include amides, amines, and substituted quaternary ammonium compounds. These products have diverse applications in pharmaceuticals and organic synthesis .

Wissenschaftliche Forschungsanwendungen

(R)-Bethanechol has several scientific research applications:

Wirkmechanismus

The mechanism of action of (R)-Bethanechol involves its interaction with molecular targets such as enzymes and receptors. The carbamoyloxy group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways, making the compound useful in therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Mechanistic Comparisons

Table 1: Structural and Receptor Targets

Compound Structure Primary Receptor Targets Cholinesterase Resistance
(R)-Bethanechol Carbamic ester of β-methylcholine M3 > M1, M2 (muscarinic) Yes
Pilocarpine Imidazole alkaloid Muscarinic + α/β-adrenergic No
Carbachol Carbamic ester of choline Muscarinic + nicotinic No
Neostigmine Carbamate cholinesterase inhibitor Indirect (acetylcholine enhancer) N/A
Cimetidine Imidazole derivative Histamine H2 receptor N/A
  • Mechanism: this compound directly activates MRs, particularly M3, to stimulate smooth muscle contraction and glandular secretion . Pilocarpine: Non-selective muscarinic agonist with additional α/β-adrenergic activity, increasing systemic side effects (e.g., sweating, tachycardia) . Carbachol: Activates both muscarinic and nicotinic receptors, limiting its clinical use due to broader side effects. Neostigmine: Indirectly enhances acetylcholine by inhibiting cholinesterase, differing from this compound’s direct receptor activation .

Therapeutic Efficacy

Table 2: Clinical Efficacy in Key Indications

Condition This compound (Racemic) Comparator Efficacy Notes
Xerostomia 80% subjective improvement (50 mg/day) Pilocarpine: Similar efficacy (30–50 mg/day) Both require functional salivary acinar cells
GERD 45.5% healing vs. 13.6% placebo Cimetidine: 68% healing Comparable with antacids
Chronic Anal Fissure 50% healing (0.1% topical) Diltiazem (2% topical): 53% healing Diltiazem provides faster symptom relief
Urinary Retention 63% continued prescriptions Placebo: No significant cystometric effects Limited efficacy in normal bladder function
Colon Cancer Promotes tumor growth via M3/EGFR Carbachol: Similar pro-proliferative effects MR agonists are tumor promoters

Adverse Effects and Contraindications

  • Common Side Effects : Minimal dose-dependent effects on blood pressure or heart rate , but racemic bethanechol causes higher rates of nausea and diarrhea than antacids .
  • Severe Risks : Contraindicated in mechanical ileus and ineffective in spinal cord injury-induced bladder atony due to lost reflex pathways .
  • Comparative Safety :
    • Pilocarpine : More systemic effects (e.g., sweating, tachycardia) due to adrenergic activity .
    • Metoclopramide : Higher risk of extrapyramidal symptoms in GERD treatment .

Pharmacokinetics and Dosage

  • Dose-Dependence : Neuronal inhibition is dose-dependent (10 nmol > 1 nmol in pallidal firing) .
  • Administration :
    • Xerostomia: 25 mg twice daily (50 mg/day) .
    • GERD: 25 mg four times daily with antacids .
    • Preclinical: 30 µg/mL in drinking water (mice) .

Biologische Aktivität

(R)-Bethanechol is a choline ester and a selective muscarinic agonist primarily used to stimulate gastrointestinal motility and bladder contraction. Its biological activity has been extensively studied, revealing significant effects on various physiological systems. This article synthesizes findings from diverse research studies, highlighting the compound's mechanisms of action, effects on smooth muscle contractility, and clinical implications.

This compound primarily acts by stimulating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors that mediate various physiological responses. The compound exhibits a higher affinity for mAChRs compared to its (S)-enantiomer, leading to more pronounced biological effects.

  • Receptor Activation : Upon binding to mAChRs, this compound activates phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This process increases intracellular calcium levels, promoting smooth muscle contraction .

Effects on Smooth Muscle Contractility

Numerous studies have evaluated the impact of this compound on smooth muscle contractility across different species.

  • In Vitro Studies : Research involving intestinal smooth muscle preparations from healthy cows demonstrated that this compound induced concentration-dependent contractions. The potency of this compound was significantly lower than that of its (S)-enantiomer, with a potency ratio of approximately 915:1 .
  • Case Study Analysis : A study involving the administration of this compound in patients with impaired detrusor contractility showed enhanced bladder contractions when combined with α-adrenergic blockers. This combination therapy resulted in improved urinary flow rates and reduced post-void residual volumes .

Clinical Applications

This compound is clinically utilized for various conditions, particularly those involving urinary retention and gastrointestinal motility disorders.

  • Urinary Retention : In patients with conditions such as neurogenic bladder or postoperative urinary retention, this compound has been shown to enhance detrusor muscle contraction, facilitating urination .
  • Xerostomia Management : A study evaluated the efficacy of this compound in patients undergoing chemoradiation therapy for oral cancer. Results indicated that 80% of patients reported subjective improvement in oral dryness, alongside significant increases in salivary secretion volumes and pH levels .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study FocusFindingsReference
Smooth Muscle ContractilityInduces concentration-dependent contractions; less potent than (S)-enantiomer
Urinary RetentionEnhances detrusor contractions; improves urinary flow rates
Xerostomia ManagementSignificant improvement in salivary secretion volumes; subjective relief in 80% patients

Eigenschaften

IUPAC Name

[(2R)-2-carbamoyloxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRMYXBSBOVVBH-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)C)OC(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[N+](C)(C)C)OC(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669845
Record name (2R)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944538-49-2
Record name (2R)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.